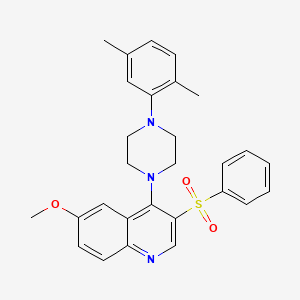
4-(4-(2,5-ジメチルフェニル)ピペラジン-1-イル)-6-メトキシ-3-(フェニルスルホニル)キノリン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that features a quinoline core structure
科学的研究の応用
This compound has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used to study biological pathways and interactions.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of various chemical products.
作用機序
Target of Action
It’s worth noting that piperazine, a common structural motif found in this compound, is known to be present in a variety of biologically active compounds such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . Piperazine derivatives have also been associated with potential treatments for Parkinson’s and Alzheimer’s disease .
Mode of Action
The presence of the piperazine moiety suggests that it may interact with its targets in a manner similar to other piperazine-containing compounds .
Biochemical Pathways
Given the wide range of biological activities associated with piperazine derivatives, it can be inferred that this compound may influence multiple biochemical pathways .
Pharmacokinetics
It is known that the piperazine moiety can positively modulate the pharmacokinetic properties of a drug substance .
Result of Action
Based on the known effects of piperazine derivatives, it can be inferred that this compound may have a broad range of potential effects .
準備方法
The synthesis of 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline typically involves multiple steps. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the piperazine and sulfonyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods may involve optimization of these conditions to achieve higher yields and purity.
化学反応の分析
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
類似化合物との比較
Similar compounds to 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline include other quinoline derivatives and piperazine-containing compounds. These compounds may share some structural features but differ in their specific functional groups and overall properties. The uniqueness of 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and applications in various fields of research.
Chemical Structure and Properties
The compound features a quinoline core substituted with a benzenesulfonyl group and a piperazine moiety, which is further substituted with a 2,5-dimethylphenyl group. The structural formula can be summarized as follows:
- IUPAC Name : 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline
- Molecular Formula : C24H28N3O3S
- Molecular Weight : 440.56 g/mol
Structural Representation
| Property | Value |
|---|---|
| IUPAC Name | 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline |
| Molecular Formula | C24H28N3O3S |
| Molecular Weight | 440.56 g/mol |
Anticancer Properties
Research indicates that compounds with similar structures often exhibit anticancer properties. The mechanism of action may involve:
- Inhibition of Cell Proliferation : Studies have shown that quinoline derivatives can inhibit the growth of various cancer cell lines by disrupting cell cycle progression.
- Induction of Apoptosis : The compound may trigger programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
Antimicrobial Activity
The benzenesulfonamide moiety is known for its antimicrobial properties. Preliminary studies suggest that this compound may possess:
- Bactericidal Effects : It could inhibit the growth of both Gram-positive and Gram-negative bacteria.
- Antifungal Activity : Similar compounds have demonstrated efficacy against fungal pathogens.
The biological activity of 3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may interact with specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways.
- DNA Interaction : Potential intercalation into DNA may disrupt replication and transcription processes.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar quinoline derivatives. The results indicated that these compounds exhibited significant cytotoxic effects against human cancer cell lines (e.g., HeLa and A549), with IC50 values in the low micromolar range.
Study 2: Antimicrobial Activity Assessment
Another investigation focused on the antimicrobial properties of sulfonamide derivatives. The tested compounds demonstrated varying degrees of antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications to the benzenesulfonamide structure could enhance potency.
特性
IUPAC Name |
3-(benzenesulfonyl)-4-[4-(2,5-dimethylphenyl)piperazin-1-yl]-6-methoxyquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29N3O3S/c1-20-9-10-21(2)26(17-20)30-13-15-31(16-14-30)28-24-18-22(34-3)11-12-25(24)29-19-27(28)35(32,33)23-7-5-4-6-8-23/h4-12,17-19H,13-16H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KARSLCISBYXXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3S(=O)(=O)C5=CC=CC=C5)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














